REACTION_SMILES
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[C:59]([O-:60])(=[O:61])[CH3:62].[C:64]([O-:65])(=[O:66])[CH3:67].[CH3:13][S:14]([O:15][S:16]([CH3:17])(=[O:18])=[O:19])(=[O:20])=[O:21].[CH3:22][CH2:23][N:24]([CH2:25][CH3:26])[CH2:27][CH3:28].[CH3:68][C:69]#[N:70].[I:29][c:30]1[c:31]([CH3:36])[cH:32][cH:33][cH:34][cH:35]1.[Pd+2:63].[c:1]1([S:7](=[O:8])(=[O:9])[CH2:10][CH2:11][OH:12])[cH:2][cH:3][cH:4][cH:5][cH:6]1.[c:37]1([CH3:38])[cH:39][cH:40][cH:41][cH:42][c:43]1[P:44]([c:45]1[cH:46][cH:47][cH:48][cH:49][c:50]1[CH3:51])[c:52]1[cH:53][cH:54][cH:55][cH:56][c:57]1[CH3:58]>>[c:1]1([S:7](=[O:8])(=[O:9])[CH:10]=[CH:11][c:30]2[c:31]([CH3:36])[cH:32][cH:33][cH:34][cH:35]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)OS(C)(=O)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CCN(CC)CC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CC#N
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1I
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Pd+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
O=S(=O)(CCO)c1ccccc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1P(c1ccccc1C)c1ccccc1C
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccccc1C=CS(=O)(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |